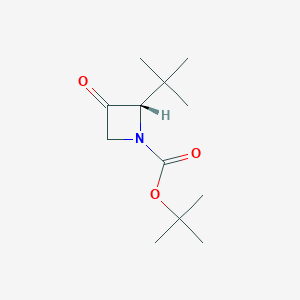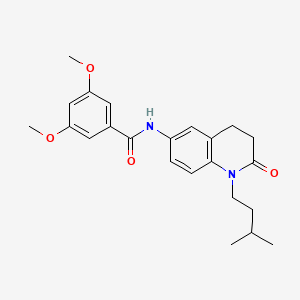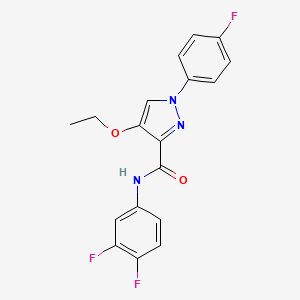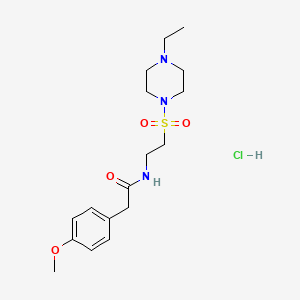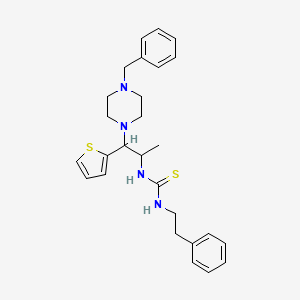
1-(1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of benzylpiperazine, which is a chemical compound with various pharmaceutical applications. The structure suggests that it is a multi-functional molecule that may interact with different biological targets. The presence of a thiophene moiety indicates potential for increased electronic interactions, which could be beneficial for binding to certain receptors or enzymes. The thiourea group is often seen in compounds with medicinal properties, suggesting that this compound may have been synthesized in the pursuit of new therapeutic agents.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, derivatives of benzylpiperazine have been synthesized starting from proteinogenic amino acids, as seen in the preparation of 4-substituted-(1-benzylpiperazin-2-yl)methanols, which involved oxazolidine derivatives as key intermediates . Similarly, the synthesis of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives has been achieved through intramolecular dehydration and Lewis acid-assisted cyclization . Although the exact synthesis of the compound is not detailed, these methods provide insight into the potential synthetic routes that could be employed.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by the presence of aromatic systems, which are known to interact with a variety of biological targets. The benzylpiperazine core is a common feature in molecules with central nervous system activity, and the addition of a thiophene ring could influence the compound's electronic properties and binding affinity . The thiourea moiety is a functional group that can engage in hydrogen bonding, which is crucial for the interaction with biological molecules.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the functional groups present in its structure. The benzylpiperazine moiety could undergo N-alkylation or acylation reactions, while the thiophene ring could participate in electrophilic aromatic substitution. The thiourea group could be involved in reactions with electrophiles or act as a ligand in coordination chemistry. The synthesis of related compounds has demonstrated the use of catalysts, such as 1,3,5-Tris(hydrogensulfato) benzene, to facilitate condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in a relatively high melting point and low solubility in water. The compound's solubility in organic solvents would be better, facilitating its use in organic synthesis and pharmaceutical formulations. The molecule's lipophilicity, influenced by the benzyl and phenethyl groups, would be an important factor in its pharmacokinetic profile, potentially affecting its absorption, distribution, metabolism, and excretion .
Aplicaciones Científicas De Investigación
Bioactive Heterocyclic Substitutes
Five-membered heterocycles, including furan and thiophene, serve as crucial elements in drug design due to their presence in bioactive molecules. The review by Ostrowski (2022) highlights the significance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and analogues. The study explores various compounds, assessing the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities by comparing these compounds with their aryl counterparts, thereby providing insights into the search for compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ostrowski, 2022).
Structural Activity Relationships of Thiophene Derivatives
The review by Drehsen and Engel (1983) covers the structural activity relationships of thiophene derivatives over the last decade, focusing on their therapeutic properties as indicated by specific biological test systems. This comprehensive overview concludes that no general activity pattern can be established, highlighting the complex nature of thiophene derivatives in biological applications (Drehsen & Engel, 1983).
Phenylpiperazine Derivatives in Medicinal Chemistry
The review by Maia, Tesch, and Fraga (2012) discusses the versatility of the N-phenylpiperazine scaffold in medicinal chemistry, highlighting its potential beyond CNS disorders. This review suggests new research fields for N-phenylpiperazine derivatives, emphasizing the scaffold's druglikeness and advocating for its diversification across therapeutic areas (Maia et al., 2012).
Propiedades
IUPAC Name |
1-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4S2/c1-22(29-27(32)28-15-14-23-9-4-2-5-10-23)26(25-13-8-20-33-25)31-18-16-30(17-19-31)21-24-11-6-3-7-12-24/h2-13,20,22,26H,14-19,21H2,1H3,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWUINNDMYCNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=S)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)
![N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide](/img/structure/B2530378.png)
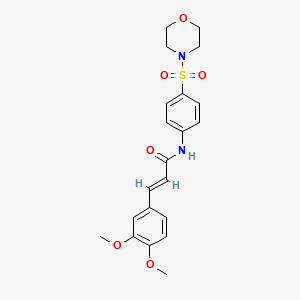
![N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2530380.png)
![tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2530382.png)

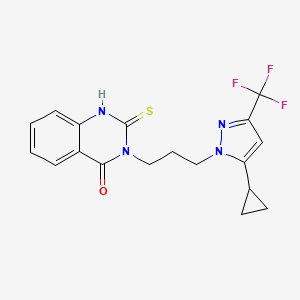
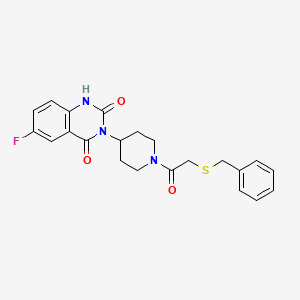
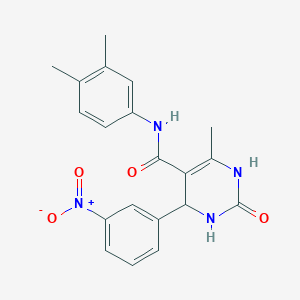
![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)
